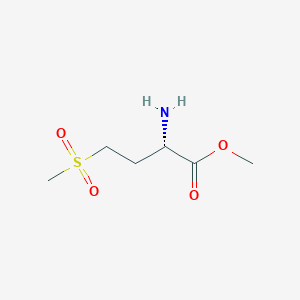
Methyl (S)-2-amino-4-(methylsulfonyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-4-methanesulfonylbutanoate is an organic compound with a unique structure that includes an amino group, a methanesulfonyl group, and a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4-methanesulfonylbutanoate typically involves the reaction of (2S)-2-amino-4-methanesulfonylbutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-amino-4-methanesulfonylbutanoate may involve large-scale esterification processes. These processes often use continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-4-methanesulfonylbutanoate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-amino-4-methanesulfonylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-amino-4-methanesulfonylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl methanesulfonate: An alkylating agent used in cancer treatment.
Dimethyl sulfoxide: A polar aprotic solvent with various applications in chemistry and medicine.
Uniqueness
Methyl (2S)-2-amino-4-methanesulfonylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike methyl methanesulfonate, which is primarily an alkylating agent, methyl (2S)-2-amino-4-methanesulfonylbutanoate has broader applications due to its amino and ester functionalities. Compared to dimethyl sulfoxide, it offers different reactivity and potential therapeutic uses.
特性
分子式 |
C6H13NO4S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
methyl (2S)-2-amino-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C6H13NO4S/c1-11-6(8)5(7)3-4-12(2,9)10/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChIキー |
OSFMMISXYHORSN-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)[C@H](CCS(=O)(=O)C)N |
正規SMILES |
COC(=O)C(CCS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


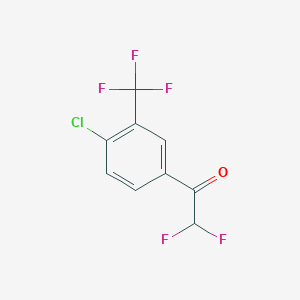
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
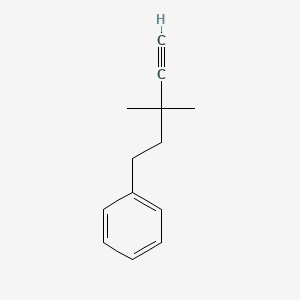
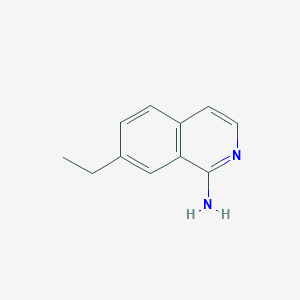
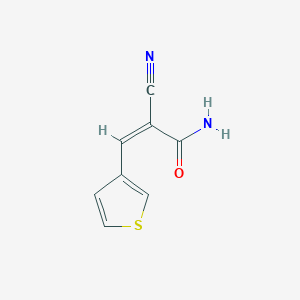
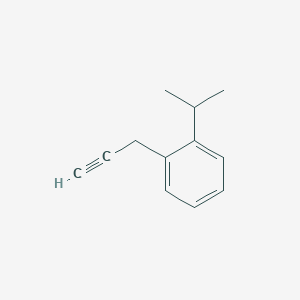
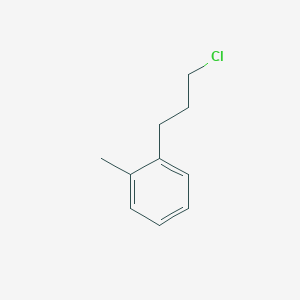
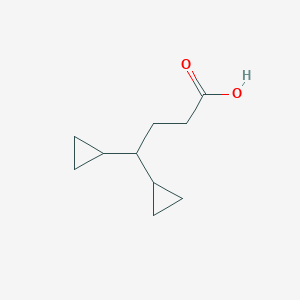
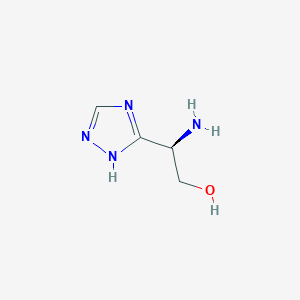
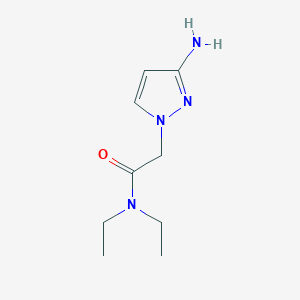
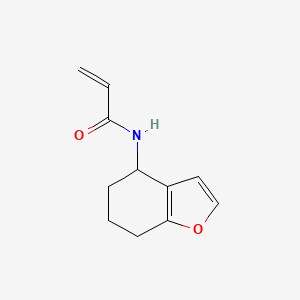
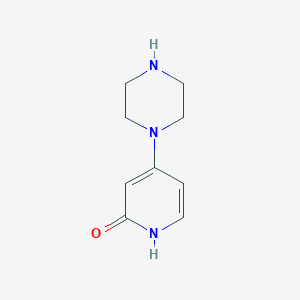
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
